molecular formula C₂₀¹³C₂H₂₈D₂O B1150900 Desogestrel-13C2,d2 (Major)

Desogestrel-13C2,d2 (Major)

Cat. No.: B1150900
M. Wt: 314.47
Attention: For research use only. Not for human or veterinary use.
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Description

Desogestrel-13C2,d2 (Major) is a stable isotope-labeled analog of desogestrel, a synthetic progestin used in hormonal contraceptives and hormone replacement therapy. This compound is specifically modified with two carbon-13 (13C) atoms and two deuterium (d2) atoms at key molecular positions, enhancing its utility as an internal standard in quantitative analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its isotopic labeling minimizes interference with endogenous desogestrel during analysis, enabling precise pharmacokinetic and metabolic studies .

Key properties:

  • CAS Number: Not fully disclosed in available sources, but referenced under product code TRC D296877 .
  • Molecular Formula: Presumed to be C22H28O with isotopic substitutions (13C2 and d2).
  • Role: Primarily used in research and pharmaceutical quality control for accurate quantification of desogestrel in biological matrices .

Properties

Molecular Formula

C₂₀¹³C₂H₂₈D₂O

Molecular Weight

314.47

Synonyms

(17α)-13-Ethyl-11-methylene-18,19-dinorpregn-4-en-20-yn-17-ol-13C2,d2;  Cerazette-13C2,d2;  Cyclosa-13C2,d2;  Desogestrel-13C2,d2;  Dicromil-13C2,d2;  Marvelon 150/320-13C2,d2;  Org 2969-13C2,d2; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Desogestrel-13C2,d2 (Major) is structurally and functionally distinct from related desogestrel analogs, impurities, and metabolites. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Features Application Reference
Desogestrel-13C2,d2 (Major) C22H28O (13C2,d2) ~326.5* Isotope-labeled; used as an internal standard for analytical quantification. LC-MS/MS quantification in pharmacokinetic studies.
Desogestrel (Parent) C22H30O 310.48 Synthetic progestin; active ingredient in contraceptives. Therapeutic use; reference standard in assays.
Desogestrel Related Compound A C22H30O 310.48 D3-isomer; structural isomer with altered stereochemistry. Impurity profiling; quality control during synthesis.
Desogestrel Impurity C C20H28O 284.44 13-Ethyl-11-methylidenegon-4-en-17-one; lacks the ethynyl group. Degradation product monitoring; stability testing.
3-Keto-Desogestrel C22H28O2 324.46 Oxidized metabolite; 3-keto derivative of desogestrel. Metabolic pathway studies; biomarker for drug exposure.

Note: Exact molecular weight of Desogestrel-13C2,d2 (Major) depends on isotopic substitution sites, estimated based on natural abundance adjustments.

Key Differences

Isotopic Labeling vs. Structural Analogs: Desogestrel-13C2,d2 (Major) is distinguished by its isotopic labeling, which avoids overlap with endogenous desogestrel signals in mass spectrometry. In contrast, compounds like Desogestrel Related Compound A and Impurity C are structural analogs or degradation products used for impurity profiling . Example: In LC-MS/MS, the +2 Da mass shift in Desogestrel-13C2,d2 allows unambiguous differentiation from unlabeled desogestrel, improving assay accuracy .

Functional Roles :

  • Desogestrel-13C2,d2 (Major) : Exclusively used as a quantitative reference standard.
  • 3-Keto-Desogestrel : A pharmacologically active metabolite, critical for understanding desogestrel’s metabolic fate .

Regulatory Significance: Impurities like Related Compound A and Impurity C are monitored to comply with International Council for Harmonisation (ICH) guidelines (e.g., ICH Q3A/B), ensuring drug safety.

Table 2: Analytical Utility Comparison

Parameter Desogestrel-13C2,d2 (Major) Desogestrel (Parent) 3-Keto-Desogestrel
LC-MS/MS Signal Distinct isotopic pattern Baseline analyte Metabolite signal
Quantitative Use Internal standard Calibration standard Biomarker
Stability in Matrix High (resists degradation) Variable Moderate

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the isotopic purity of Desogestrel-13C2,d2 (Major) in synthetic samples?

  • Methodology : Use high-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) to confirm isotopic enrichment and positional labeling. For quantification, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with internal standards calibrated against certified reference materials (CRMs). Ensure protocols adhere to guidelines for isotopic compound characterization, such as those outlined in pharmaceutical monographs .
  • Critical considerations : Validate instrument sensitivity to distinguish between isotopic peaks and potential impurities (e.g., unlabeled Desogestrel or related compounds). Cross-reference data with synthetic protocols to resolve discrepancies in isotopic ratios .

Q. How should researchers design experiments to assess the stability of Desogestrel-13C2,d2 (Major) under varying storage conditions?

  • Methodology : Conduct accelerated stability studies under controlled temperature (±2°C), humidity (±5%), and light exposure. Use HPLC-UV or UPLC-PDA to monitor degradation products, and compare results against stability guidelines for labeled compounds (e.g., ICH Q1A). Include statistical analysis of variance (ANOVA) to evaluate significance of environmental factors .
  • Critical considerations : Predefine acceptance criteria for isotopic integrity (e.g., ≤2% deviation in 13C enrichment). Document deviations rigorously to avoid confounding results .

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